Butylhydrazine oxalate
Overview
Description
Butylhydrazine oxalate is an organic compound with the chemical formula CH3(CH2)3NHNH2 · (COOH)2. It is a white crystalline solid that is soluble in water and alcohols but insoluble in non-polar solvents . This compound is commonly used in chemical synthesis and has applications in various fields such as pharmaceuticals, pesticides, and dyes .
Scientific Research Applications
Butylhydrazine oxalate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of pesticides, dyes, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylhydrazine oxalate can be synthesized through the reaction of butylamine with oxalic acid. The reaction typically involves mixing equimolar amounts of butylamine and oxalic acid in a suitable solvent, such as water or ethanol, and then allowing the mixture to crystallize . The reaction conditions usually include maintaining a temperature range of 160-165°C to ensure proper crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where butylamine and oxalic acid are mixed under controlled conditions. The resulting mixture is then subjected to crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Butylhydrazine oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form butylhydrazine.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Butylhydrazine.
Substitution: Various substituted hydrazine derivatives.
Mechanism of Action
The mechanism of action of butylhydrazine oxalate involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can form coordination complexes with metal ions, which can influence its reactivity and biological activity . The pathways involved include the formation of hydrazone and hydrazide derivatives, which are key intermediates in many chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methylhydrazine oxalate
- Ethylhydrazine oxalate
- Propylhydrazine oxalate
Comparison
Butylhydrazine oxalate is unique due to its butyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. For instance, the butyl group increases the hydrophobicity and alters the solubility profile of the compound . Additionally, the reactivity of this compound in substitution reactions can differ from that of its shorter-chain analogs due to steric and electronic effects .
Properties
IUPAC Name |
butylhydrazine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.C2H2O4/c1-2-3-4-6-5;3-1(4)2(5)6/h6H,2-5H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOBLSRQYOWIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961115 | |
Record name | Oxalic acid--butylhydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40711-41-9, 6629-62-5 | |
Record name | Hydrazine, butyl-, ethanedioate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40711-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, butyl-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6629-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylhydrazine oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, butyl-, ethanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040711419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, oxalate (1:1) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxalic acid--butylhydrazine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylhydrazine oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was the mutagenicity of butylhydrazine oxalate evaluated in the study?
A1: The researchers investigated the mutagenic potential of this compound using the Ames test, a widely employed bacterial assay. This test utilizes specific strains of Salmonella typhimurium bacteria, namely TA98, TA100, and TA1537, to detect mutations induced by chemical compounds []. The assay was conducted both in the presence and absence of S-9 Mix, a metabolic activation system, to simulate how the compound might be metabolized in mammals and potentially become mutagenic.
Q2: What were the findings regarding the mutagenicity of this compound?
A2: The study identified this compound as a mutagenic compound. It specifically induced mutations in the Salmonella typhimurium strain TA100, both with and without the S-9 Mix []. This finding suggests that this compound possesses inherent mutagenic properties, capable of directly causing DNA damage that can lead to mutations.
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